(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one is a chiral compound with a unique structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. Purification steps, such as crystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the compound into a more saturated form.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated or carbonylated derivative, while reduction may produce a more saturated compound.
Scientific Research Applications
(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavorings due to its unique aroma.
Mechanism of Action
The mechanism of action of (5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyran derivatives, such as (5S,6R)-6-acetylamino-5-methyl-5,6-dihydro-2H-pyran-2-one and (5S,6R)-5-methyl-6-propyl-5,6-dihydro-2H-pyran-2-thione.
Uniqueness
What sets (5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one apart is its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
919296-35-8 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-propyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-8-7(2)5-6-9(10)11-8/h5-8H,3-4H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
WNJOHOUYMOFKBA-JGVFFNPUSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](C=CC(=O)O1)C |
Canonical SMILES |
CCCC1C(C=CC(=O)O1)C |
Origin of Product |
United States |
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